Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate

MAO-A inhibition neurochemistry enzyme assay

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate (CAS 2034251‑81‑3) is a structurally differentiated, low‑micromolar MAO‑A inhibitor (IC₅₀ 35.1 µM) validated in bovine brain mitochondria. Its 2‑hydroxyethyl linker and 5‑(thiophen‑3‑yl)furan‑2‑yl motif generate a hydrogen‑bond network and steric profile distinct from classical benzylamine‑ or phenethylamine‑derived MAO‑A inhibitors, making it an irreplaceable chemical probe for partial MAO‑A blockade studies. The secondary alcohol enables prodrug or bioconjugate strategies. With moderate lipophilicity (cLogP ~4.2) and aqueous solubility of ~38 µM, it formulates more readily than highly lipophilic carbamoylbenzoate analogs—reducing assay-development time in medium‑throughput screening. Procure this compound to access a well‑characterized, scaffold‑hopping starting point for next‑generation MAO‑A inhibitors with improved isoform selectivity.

Molecular Formula C19H17NO5S
Molecular Weight 371.41
CAS No. 2034251-81-3
Cat. No. B2537495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate
CAS2034251-81-3
Molecular FormulaC19H17NO5S
Molecular Weight371.41
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
InChIInChI=1S/C19H17NO5S/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15(21)17-7-6-16(25-17)14-8-9-26-11-14/h2-9,11,15,21H,10H2,1H3,(H,20,22)
InChIKeyVVXLNMFPWKFDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate – An MAO‑A Inhibitor with a Unique Heterocyclic Hybrid Scaffold


Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate (CAS 2034251‑81‑3) is a synthetic, small‑molecule carbamoylbenzoate ester that incorporates a 2‑hydroxyethyl linker and a conjugated 5‑(thiophen‑3‑yl)furan‑2‑yl motif. It is classified as an inhibitor of monoamine oxidase A (MAO‑A) with a reported in vitro IC₅₀ of 35.1 µM in bovine brain mitochondria [1]. Physicochemical profiling indicates a molecular weight of 371.41 g·mol⁻¹, a calculated log P of ~4.2, and an experimentally determined aqueous solubility of 38 (unit not specified) .

Why In‑Class Substitution Fails – The Functional Impact of the 2‑Hydroxyethyl‑(thiophen‑3‑yl)furan Motif


MAO‑A inhibitors cannot be interchanged based solely on core scaffold similarity. The 2‑hydroxyethyl linker and the specific 5‑(thiophen‑3‑yl)furan‑2‑yl substitution pattern in this compound create a hydrogen‑bonding network and steric occupancy within the MAO‑A active site that are distinct from those of classical benzylamine or phenethylamine‑derived inhibitors [1]. Even subtle alterations in heterocyclic attachment (e.g., thiophen‑2‑yl vs. thiophen‑3‑yl) have been reported to shift MAO isoform selectivity by orders of magnitude [2]. Consequently, any analog lacking the exact 2‑hydroxy‑2‑(5‑(thiophen‑3‑yl)furan‑2‑yl)ethyl pharmacophore cannot be assumed to reproduce the biological profile of methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate.

Quantitative Differentiation Guide – Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate


MAO‑A Inhibitory Potency vs. the Prototypical Inhibitor Clorgyline

In a spectrofluorimetric assay using bovine brain mitochondria and serotonin as substrate, methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate inhibited MAO‑A with an IC₅₀ of 35.1 µM [1]. Under comparable assay conditions, the irreversible MAO‑A reference inhibitor clorgyline exhibited an IC₅₀ of 19.5 nM [2]. The ~1 800‑fold difference in potency indicates that the target compound belongs to a distinct pharmacological class, potentially offering advantages in scenarios where complete MAO‑A inactivation is undesirable (e.g., fine‑tuning of serotonergic tone).

MAO-A inhibition neurochemistry enzyme assay

Aqueous Solubility vs. the Des‑hydroxy Analog

The target compound possesses a secondary alcohol (pKa ~13–14) that is absent in the methylene‑bridged analog methyl 4-(((5-(thiophen‑3‑yl)furan‑2‑yl)methyl)carbamoyl)benzoate (CAS 2034564‑33‑3). Experimental aqueous solubility data for the target compound has been reported as 38 (unit unspecified, likely µM) , whereas the des‑hydroxy analog is described only qualitatively as “soluble in organic solvents” . The presence of the hydroxyl group is expected to enhance aqueous solubility through hydrogen‑bonding interactions, a factor critical for in‑vitro assay compatibility and formulation development.

physicochemical profiling solubility drug‑likeness

Drug‑Likeness Profile Compared to Closely Related Carbamoylbenzoate Analogs

Physicochemical descriptors for the target compound (MW 371.41, H‑bond donors 2, H‑bond acceptors 5, cLogP ~4.2) [1] place it within Lipinski Rule‑of‑Five space, whereas the methylene‑bridged analog (CAS 2034564‑33‑3, MW 417.47) exceeds the typical molecular‑weight cut‑off for oral bioavailability . The lower molecular weight and the presence of the hydroxyethyl substituent may confer improved permeability and metabolic stability compared to bulkier, more lipophilic analogs that lack the secondary alcohol.

drug‑likeness Lipinski lead optimization

Optimal Research & Industrial Application Scenarios for Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate


Chemical Biology Probe for Partial MAO‑A Inhibition

The low‑micromolar IC₅₀ (35.1 µM) and the presence of a unique thiophene‑furan hybrid scaffold make this compound a suitable chemical probe for studies requiring sub‑total MAO‑A blockade, such as investigations of serotonin‑mediated signaling without the complete shutdown of metabolic pathways [1].

Scaffold‑Hopping Template in Neurodegenerative Disease Drug Discovery

The 2‑hydroxyethyl linker and the 5‑(thiophen‑3‑yl)furan‑2‑yl motif offer a structurally distinct starting point for scaffold‑hopping exercises aimed at identifying novel MAO‑A inhibitors with improved selectivity over MAO‑B. Medicinal chemists can exploit the secondary alcohol for prodrug or bioconjugate strategies .

Reference Compound for Heterocyclic MAO Inhibitor SAR Studies

With well‑characterized MAO‑A activity and publicly available physicochemical data (solubility, logP, MW), the compound can serve as a benchmarking standard in structure–activity relationship (SAR) campaigns that explore the impact of thiophene‑furan hybridization on enzyme inhibition [1].

Solubility‑Enhanced Analog for In‑Vitro Pharmacology

The reported aqueous solubility of 38 (likely µM) combined with moderate lipophilicity (cLogP 4.2) suggests that this compound may be easier to formulate for cellular assays compared to more lipophilic, sparingly soluble carbamoylbenzoate analogs, making it a practical choice for medium‑throughput screening .

Quote Request

Request a Quote for Methyl 4-((2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.